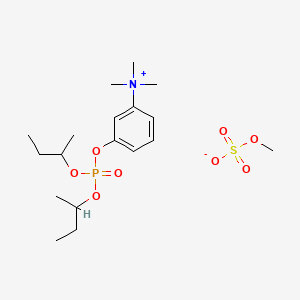

(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate

Description

The compound “(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate” is a quaternary ammonium derivative characterized by a phenyl ring substituted with a hydroxyl group at the meta position, a trimethylammonium group, and combined methylsulfate and di-sec-butylphosphate moieties. The methylsulfate counterion likely enhances aqueous solubility, while the di-sec-butylphosphate groups may influence lipophilicity and membrane permeability.

Properties

CAS No. |

77967-13-6 |

|---|---|

Molecular Formula |

C18H34NO8PS |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

[3-di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium;methyl sulfate |

InChI |

InChI=1S/C17H31NO4P.CH4O4S/c1-8-14(3)20-23(19,21-15(4)9-2)22-17-12-10-11-16(13-17)18(5,6)7;1-5-6(2,3)4/h10-15H,8-9H2,1-7H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

PRCOBLDZUHJLFC-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)OP(=O)(OC1=CC=CC(=C1)[N+](C)(C)C)OC(C)CC.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

First Route: One common synthetic route involves the reaction of a phenol derivative with an organophosphorus reagent. This reaction typically occurs under anhydrous conditions with the presence of a base to facilitate the formation of the phosphorus-oxygen bond.

Second Route: Another route involves the reaction of a trimethylazanium compound with a phosphorylated phenol derivative. This method often requires catalysis by a strong acid or heat to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate involves large-scale synthesis under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can convert it back to its corresponding phenol and phosphorus derivatives.

Substitution: It is susceptible to nucleophilic substitution reactions, where the trimethylazanium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as alkyl halides or nucleophilic salts are used under moderate temperatures.

Major Products

Oxidation Products: Phosphine oxides and hydroxylated phenyl derivatives.

Reduction Products: Phenol and organophosphorus compounds.

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organophosphorus chemicals.

Biology: It serves as a probe in biochemical assays to study enzyme functions and interactions.

Medicine: Researchers explore its potential as a drug precursor and in the formulation of pharmaceuticals.

Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The phosphorus-oxygen bonds play a critical role in binding to active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, functional, and pharmacological attributes of “(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate” with two structurally related compounds: neostigmine methylsulfate and demecarium bromide .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: The target compound incorporates di-sec-butylphosphate groups, contrasting with the dimethylcarbamate in neostigmine and the bis-carbamate in demecarium. The methylsulfate counterion (shared with neostigmine) enhances solubility compared to bromide in demecarium, which may require formulation adjustments for optimal bioavailability .

Pharmacological Implications: Neostigmine’s carbamate group reversibly inhibits acetylcholinesterase (AChE), making it suitable for acute applications like neuromuscular blockade reversal. The di-sec-butylphosphate in the target compound may confer irreversible AChE inhibition, akin to organophosphate agents, but this requires experimental validation . Demecarium’s bis-carbamate structure allows prolonged AChE inhibition in ophthalmic use. The target compound’s phosphate groups might similarly prolong action but could introduce toxicity risks if hydrolysis releases sec-butanol .

Physicochemical Properties :

- Solubility : Methylsulfate ensures moderate solubility, but di-sec-butylphosphate’s hydrophobicity may necessitate lipid-based formulations for systemic delivery.

- Stability : Phosphate esters are less prone to hydrolysis than carbamates, suggesting improved shelf-life under neutral pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.